molecular formula C15H14FNO3 B2860466 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid CAS No. 412925-11-2

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid

Cat. No.: B2860466
CAS No.: 412925-11-2
M. Wt: 275.279
InChI Key: SROFHNFFYQDGKB-UHFFFAOYSA-N
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Description

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid is a fluorinated β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group and a 4-fluoro-3-phenoxyphenyl moiety. Notably, commercial availability of this compound is currently discontinued, as indicated by supplier catalogs .

Properties

IUPAC Name

3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c16-12-7-6-10(13(17)9-15(18)19)8-14(12)20-11-4-2-1-3-5-11/h1-8,13H,9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROFHNFFYQDGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(CC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps

  • Formation of α,β-Unsaturated Ester :

    • Acrylic acid or methyl acrylate reacts with 4-fluoro-3-phenoxyaniline under basic conditions to form an α,β-unsaturated ester intermediate.
  • Ammonia Addition :
    The ester undergoes Michael addition with ammonia or ammonium acetate, followed by hydrolysis to yield the target amino acid.

  • Optimization Considerations :

    • Solvent choice (water or 2-propanol) impacts reaction kinetics.
    • Elevated temperatures (80–100°C) improve nucleophilic attack efficiency.

Strecker Synthesis

The classical Strecker method, though less common for β-amino acids, could theoretically apply:

  • Aldehyde Activation :
    4-Fluoro-3-phenoxybenzaldehyde reacts with ammonium chloride and potassium cyanide to form an α-aminonitrile.

  • Hydrolysis :
    Acidic or alkaline hydrolysis converts the nitrile to the carboxylic acid.

  • Limitations :

    • Low regioselectivity for β-amino acids.
    • Cyanide toxicity complicates large-scale use.

Comparative Analysis of Methods

Method Starting Materials Yield Advantages Drawbacks
Malonic Acid Condensation Malonic acid, substituted aldehyde ~85% One-pot synthesis, scalable Requires custom aldehyde synthesis
Michael Addition Acrylic acid, aniline derivative ~70% Mild conditions, versatile Multi-step, moderate yields
Strecker Synthesis Aldehyde, NH₄Cl, KCN ~50% Classical approach Toxicity, low selectivity

Hypothetical Solid-Phase Synthesis

Advances in peptide synthesis could enable immobilization of a phenoxy-substituted resin, followed by sequential coupling of β-amino acid precursors. This method remains speculative but aligns with trends in automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The table below compares key structural and physicochemical properties of 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
This compound N/A C₁₅H₁₃FNO₄ 290.27 4-Fluoro, 3-phenoxyphenyl
3-Amino-3-(4-fluorophenyl)propanoic acid 325-89-3 C₉H₁₀FNO₂ 183.18 4-Fluorophenyl
(R)-3-Amino-3-(4-fluorophenyl)propionic acid 151911-23-8 C₉H₁₀FNO₂ 183.18 4-Fluorophenyl (R-enantiomer)
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 403-90-7 C₉H₁₀FNO₃ 199.18 3-Fluoro, 4-hydroxyphenyl
3-((4-Hydroxyphenyl)amino)propanoic acid N/A C₉H₁₁NO₃ 181.19 4-Hydroxyphenyl, amino linkage
3-Amino-3-(4-isobutoxyphenyl)propanoic acid 383373-17-9 C₁₃H₁₉NO₃ 237.29 4-Isobutoxyphenyl

Key Observations :

  • Fluorine Position: The position of fluorine significantly impacts bioactivity.
  • Phenoxy vs. Hydroxy Groups: The phenoxy group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid), which may improve membrane permeability but reduce solubility .
  • Enantiomeric Effects: The (R)-enantiomer of 3-Amino-3-(4-fluorophenyl)propionic acid (CAS 151911-23-8) is commercially available, highlighting the importance of stereochemistry in biological activity .

Pharmacological and Functional Comparisons

Anticancer and Antioxidant Potential
  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds show promise as anticancer agents due to their antioxidant properties and ability to scavenge free radicals. Derivatives with nitro or methoxy groups (e.g., Compound 22 in Table 1 of ) exhibit enhanced activity .
  • Fluorinated Analogs: Fluorine substitution, as seen in 3-Amino-3-(4-fluorophenyl)propanoic acid, is associated with improved metabolic stability and binding affinity to biological targets, though direct anticancer data are lacking .

Biological Activity

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article explores its synthesis, biological activities, and relevant research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that involves the introduction of the 4-fluoro-3-phenoxyphenyl group onto a propanoic acid backbone. The structural formula can be represented as follows:

C16H16FNO3\text{C}_{16}\text{H}_{16}\text{F}\text{N}\text{O}_3

This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. A significant focus has been on its activity against multidrug-resistant pathogens.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8 µg/mL
Vancomycin-resistant Enterococcus faecalis0.5 - 2 µg/mL
Escherichia coli8 - 64 µg/mL
Candida auris8 - 64 µg/mL

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungal species .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of key enzymatic pathways in bacteria and fungi. Compounds structurally similar to this compound have shown to inhibit histone deacetylases (HDAC), which play a crucial role in gene expression regulation in pathogens .

Table 2: HDAC Inhibition Potency

Compound NumberEnzymatic Activity (pIC50)
17.23
26.85
36.27

This inhibition could lead to altered expression of virulence factors, enhancing the compound's efficacy against resistant strains .

3. Pharmacokinetic Properties

An important aspect of drug development is understanding the pharmacokinetic profile of compounds. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis has been performed on derivatives of this compound, showing favorable properties compared to existing antibiotics like cefazolin and antifungals like fluconazole . These properties suggest that the compound could be a viable candidate for further development as an antimicrobial agent.

4. Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound and its derivatives:

  • A study published in Antibiotics demonstrated that specific derivatives showed significant activity against MRSA and other resistant pathogens, suggesting their potential use in clinical settings .
  • Another study focused on the structure-activity relationship (SAR) of various derivatives, identifying key modifications that enhance antimicrobial efficacy while minimizing toxicity .

5. Conclusion

The compound this compound exhibits promising biological activity, particularly as an antimicrobial agent against multidrug-resistant pathogens. Its ability to inhibit key enzymatic pathways and favorable pharmacokinetic properties make it a candidate for further research and development in combating antibiotic resistance.

Q & A

Q. How can researchers optimize the synthesis of 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting chiral catalysts to preserve stereochemical integrity, as seen in enantioselective methods for analogous compounds (e.g., (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid) . Reaction conditions (e.g., temperature, solvent polarity) should be adjusted to minimize side reactions. Purification via recrystallization or preparative HPLC ensures high purity. Monitoring intermediates with thin-layer chromatography (TLC) or LC-MS is critical for troubleshooting .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline) to resolve absolute configuration, as demonstrated for structurally related fluorophenyl derivatives .
  • HPLC with chiral columns to verify enantiomeric purity .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize in vitro assays targeting systems influenced by fluorophenyl motifs:

  • Receptor binding assays (e.g., glutamate receptors, GABA receptors) using radioligand displacement .
  • Enzyme inhibition studies (e.g., amino acid decarboxylases) via spectrophotometric monitoring of cofactor depletion.
  • Cellular viability assays (e.g., MTT) to assess cytotoxicity in neuronal or cancer cell lines .

Advanced Research Questions

Q. What experimental strategies can elucidate the impact of stereochemistry on biological activity?

Methodological Answer:

  • Synthesize both (R)- and (S)-enantiomers using chiral auxiliaries or resolution techniques (e.g., diastereomeric salt formation) .
  • Compare their activity in receptor-binding assays (e.g., IC₅₀ values for glutamate receptors) .
  • Perform molecular docking simulations to analyze enantiomer-receptor interactions, leveraging crystallographic data from PubChem .

Q. How can researchers investigate the compound’s interaction with neurotransmitter receptors?

Methodological Answer:

  • Use patch-clamp electrophysiology to measure ion flux changes in neurons expressing recombinant receptors .
  • Apply fluorescence-based calcium imaging to track receptor activation in real time.
  • Validate specificity via competitive binding with known agonists/antagonists (e.g., NMDA for glutamate receptors) .

Q. What approaches are suitable for structure-activity relationship (SAR) studies of fluorophenyl and phenoxy substituents?

Methodological Answer:

  • Synthesize analogs with substituent variations (e.g., 3-cyano, 4-chloro) and compare their bioactivity .
  • Quantify electronic effects via Hammett σ constants and correlate with receptor binding affinity.
  • Analyze steric hindrance using molecular dynamics simulations to predict substituent-receptor compatibility .

Q. How should contradictory data on substituent effects be resolved?

Methodological Answer:

  • Replicate experiments under standardized conditions (e.g., pH, temperature).
  • Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays).
  • Perform meta-analysis of published SAR data for fluorinated arylpropanoic acids to identify consensus trends .

Key Methodological Takeaways

  • Stereochemistry matters : Enantiomers can exhibit divergent biological profiles; always resolve and test both forms .
  • Substituent electronic/steric properties dictate receptor affinity; computational modeling accelerates SAR .
  • Cross-disciplinary validation (e.g., combining in vitro assays with in silico docking) reduces data ambiguity .

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